Auriculin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A potent natriuretic and vasodilatory peptide or mixture of different-sized low molecular weight PEPTIDES derived from a common precursor and secreted mainly by the HEART ATRIUM. All these peptides share a sequence of about 20 AMINO ACIDS.

Scientific Research Applications

Auriculin's Role in Blood Pressure and Renal Function

Auriculin, identified as a potent vasoactive and natriuretic peptide, plays a significant role in managing blood pressure, renal function, and the renin-aldosterone system. Studies in dogs have shown that auriculin can lower blood pressure, increase glomerular filtration rate, diuresis, natriuresis, and kaliuresis, and decrease plasma renin activity, renin secretory rate, and plasma aldosterone levels. These effects highlight auriculin's potential in regulating renal function, extracellular volume, and blood pressure (Maack et al., 1984).

Auriculin B and Atriopeptin III in the Brain

Research has uncovered that auriculin B, a congener of atrial natriuretic peptide (ANP), is present in the hypothalamic neurons of rats. The study suggests that cyclic AMP may regulate the functional development of hypothalamic ANP-producing neurons, with atriopeptin III, rather than auriculin B, potentially being the endogenous ligand for ANP receptors in the central nervous system (Lim et al., 1990).

Auriculin's Influence on Arterial Baroreflexes

In rabbits, synthetic atrial natriuretic factor Auriculin A (ANF) has been shown to significantly reduce mean blood pressure and alter arterial baroreflex control of heart rate and systemic blood pressure. This research indicates that an increase in parasympathetic tone is involved in the blood pressure-lowering effect of synthetic ANF, as well as in the potentiation of the reflex bradycardic response to phenylephrine-induced arterial baroreceptor loading (Volpe et al., 1987).

Auriculin and Auricular Acupuncture in Cancer Pain

A study on the analgesic effect of auricular acupuncture for cancer pain, which involves auriculin indirectly, showed significant pain intensity reduction in cancer patients. This study contributes to understanding auriculin's potential role in complementary cancer pain management (Alimi et al., 2003).

Auriculotherapy: Scientific Basis and Applications

Auriculotherapy, which has connections with auriculin through auricular acupuncture, is a therapeutic technique with a variety of applications, including pain relief and treatment of epilepsy, anxiety, and obesity. It involves stimulating specific points on the ear and has been shown to have a scientific basis with objective effects (Rabischong & Terral, 2014).

Effectiveness of Auriculotherapy

Auriculotherapy has demonstrated effectiveness in managing insomnia, chronic and acute pain when combined with conventional treatments. This shows the potential therapeutic applications of auriculin-related auriculotherapy in various health conditions (Vieira et al., 2018).

properties

CAS RN |

30431-68-6 |

|---|---|

Product Name |

Auriculin |

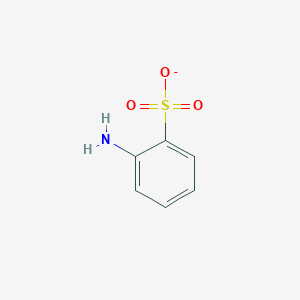

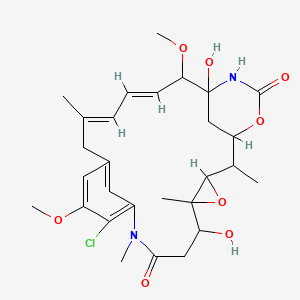

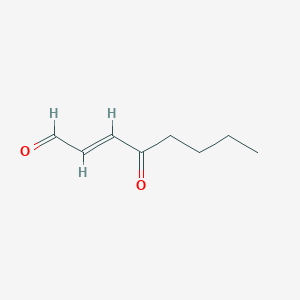

Molecular Formula |

C26H26O6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

5-hydroxy-7-(2-hydroxy-4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C26H26O6/c1-14(2)6-8-18-24-17(10-11-26(3,4)32-24)22(28)21-23(29)19(13-31-25(18)21)16-9-7-15(30-5)12-20(16)27/h6-7,9-13,27-28H,8H2,1-5H3 |

InChI Key |

VQGWUEFARIAFPF-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C |

Other CAS RN |

30431-68-6 |

synonyms |

alpha ANP alpha ANP Dimer alpha Atrial Natriuretic Peptide alpha-ANP Dimer alpha-Atrial Natriuretic Peptide ANF ANF (1-126) ANF (1-28) ANF (99-126) ANF Precursors ANP ANP (1-126) ANP (1-28) ANP Prohormone (99-126) ANP-(99-126) Atrial Natriuretic Factor Atrial Natriuretic Factor (1-126) Atrial Natriuretic Factor (1-28) Atrial Natriuretic Factor (99-126) Atrial Natriuretic Factor Precursors Atrial Natriuretic Factor Prohormone Atrial Natriuretic Peptide (1-126) Atrial Natriuretic Peptides Atrial Pronatriodilatin Atriopeptigen Atriopeptin (1-28) Atriopeptin (99-126) Atriopeptin 126 Atriopeptin Prohormone (1-126) Atriopeptins Auriculin beta ANP beta Atrial Natriuretic Peptide beta-ANP beta-Atrial Natriuretic Peptide Cardiodilatin (99-126) Cardiodilatin Precursor Cardionatrin I Cardionatrin IV gamma ANP (99-126) gamma Atrial Natriuretic Peptide gamma-Atrial Natriuretic Peptide Natriuretic Peptides, Atrial Peptides, Atrial Natriuretic Prepro ANP Prepro Cardiodilatin Atrial Natriuretic Factor Prepro CDD ANF Prepro-ANP Prepro-Cardiodilatin-Atrial Natriuretic Factor Prepro-CDD-ANF Pro ANF Pro-ANF ProANF Proatrial Natriuretic Factor Pronatriodilatin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

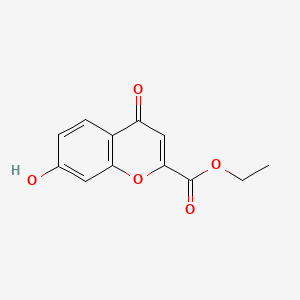

![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)